

Commercial Suppliers of (2S,4S)-4-Azidoproline Derivatives: A Technical Guide

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Compound of Interest

Compound Name: (2S,4S)-H-L-Pro(4-N3)-OH

Cat. No.: B7947199

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For researchers, scientists, and drug development professionals, the availability of high-quality, specialized chemical reagents is paramount. **(2S,4S)-H-L-Pro(4-N3)-OH** and its derivatives are crucial building blocks in modern chemical biology and drug discovery, primarily utilized for the introduction of an azide moiety for subsequent bioorthogonal "click" chemistry reactions. This guide provides an in-depth overview of commercial suppliers, experimental protocols for its use, and relevant biological pathways.

Commercial Availability

(2S,4S)-4-azidoproline is commercially available primarily in its N-protected forms (Fmoc or Boc) and as a hydrochloride salt of the free amine. The choice of derivative depends on the specific application, such as solid-phase peptide synthesis (SPPS) or solution-phase chemistry. Below is a summary of commercial suppliers for various forms of (2S,4S)-4-azidoproline.

Product Name	Supplier	Catalog Number	Purity	Available Quantities
(4S)-Azido-L-Proline hydrochloride	Chem-Impex	19782	≥ 99% (HPLC, TLC)	Inquire
BOC Sciences	N/A		≥ 99% (HPLC, TLC)	Inquire
Fmoc-(4S)-4-azido-L-proline	Chem-Impex	19781	≥ 99% (HPLC)	250mg, 1g, 5g, 10g
MedChemExpress	HY-108785	99.71%	100mg, 250mg, 1g	
BroadPharm	BP-21657	>95%	250mg, 1g, 5g	
N-Boc-cis-4-azido-L-proline	Sigma-Aldrich	763026	≥98.0%	250mg, 1g
P212121 Store	CO-QA-0022	>95.0%	250mg, 1g	
BOC Sciences	132622-65-2	>98%	100mg, 1g, 5g	

Experimental Protocols

The primary application of (2S,4S)-4-azidoproline is as a chemical reporter for bioorthogonal labeling. The azide group allows for covalent modification with a probe molecule containing a strained alkyne (e.g., DBCO, BCN) via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or a terminal alkyne in the presence of a copper(I) catalyst (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC).

Protocol 1: Metabolic Labeling of Collagen in Live Cells with (2S,4S)-4-Azidoproline

This protocol is adapted from methodologies used for imaging newly synthesized collagen in cell culture.

Materials:

- (2S,4S)-4-azidoproline hydrochloride
- Cell culture medium (proline-free recommended for higher incorporation)
- Osteoblast cell line (e.g., MC3T3-E1) or other collagen-producing cells
- Phosphate-buffered saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- Fluorescently-labeled strained alkyne (e.g., DBCO-Fluor 488)
- Hoechst 33342 or DAPI for nuclear counterstain
- Fluorescence microscope

Procedure:

- Cell Culture and Labeling:
 1. Culture collagen-producing cells to the desired confluence in standard medium.
 2. Replace the standard medium with medium supplemented with (2S,4S)-4-azidoproline hydrochloride. A final concentration range of 1-4 mM is a good starting point, but should be optimized for the specific cell line and experimental goals. For enhanced incorporation, use proline-free medium.
 3. Incubate the cells for 24-72 hours to allow for incorporation of the azido-proline into newly synthesized procollagen.
- Cell Fixation and Permeabilization:
 1. Wash the cells twice with PBS.
 2. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
 3. Wash the cells three times with PBS.

4. (Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if intracellular targets are to be stained.
- Click Reaction (SPAAC):
 1. Prepare a solution of the fluorescently-labeled strained alkyne (e.g., DBCO-Fluor 488) in PBS at a concentration of 10-50 μ M.
 2. Incubate the fixed cells with the strained alkyne solution for 1-2 hours at room temperature, protected from light.
 3. Wash the cells three times with PBS to remove unreacted probe.
- Counterstaining and Imaging:
 1. Incubate the cells with a nuclear counterstain (e.g., Hoechst 33342) according to the manufacturer's instructions.
 2. Wash the cells twice with PBS.
 3. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and counterstain.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-(2S,4S)-4-azidoproline

This protocol outlines the incorporation of an azidoproline residue into a peptide sequence using standard Fmoc-based SPPS.

Materials:

- Fmoc-Rink Amide MBHA resin (or other suitable resin)
- Fmoc-(2S,4S)-4-azidoproline
- Other required Fmoc-protected amino acids
- N,N-Dimethylformamide (DMF)

- Piperidine
- HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- N,N-Diisopropylethylamine (DIPEA)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Dichloromethane (DCM)
- Diethyl ether

Procedure:

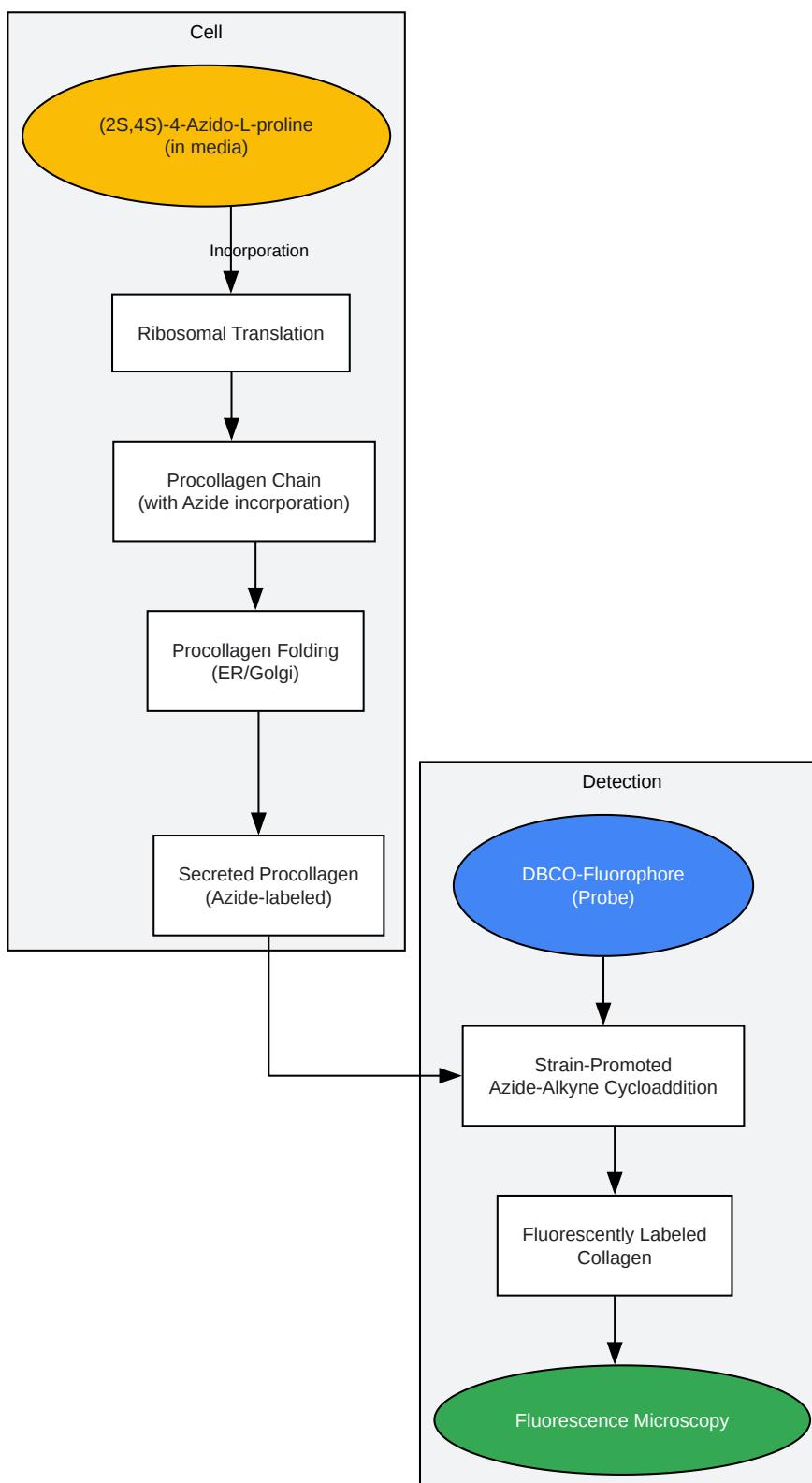
- Resin Swelling: Swell the resin in DMF for 30 minutes.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid. Wash the resin thoroughly with DMF.
- Amino Acid Coupling:
 1. In a separate vessel, dissolve Fmoc-(2S,4S)-4-azidoproline (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
 2. Add the activation mixture to the deprotected resin and agitate for 1-2 hours.
 3. Wash the resin with DMF and DCM.
- Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
- Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

- Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.

Visualizations

Collagen Biosynthesis and Labeling Workflow

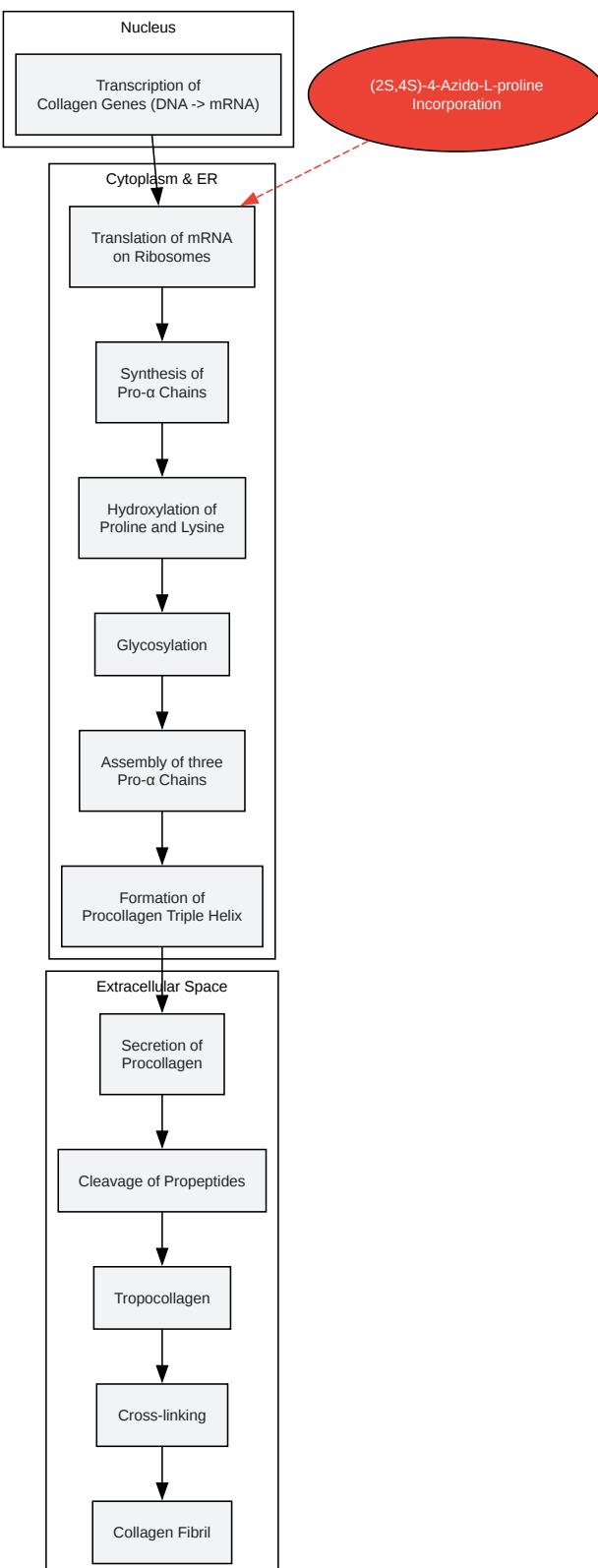
The following diagram illustrates the workflow for metabolic labeling of collagen with (2S,4S)-4-azidoproline and subsequent fluorescent detection.

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Caption: Workflow for bioorthogonal labeling of collagen in live cells.

Simplified Collagen Biosynthesis Pathway

This diagram shows a simplified representation of the collagen biosynthesis pathway, indicating the point of (2S,4S)-4-azidoproline incorporation.



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Caption: Simplified collagen biosynthesis pathway highlighting azidoproline incorporation.

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